Liriodenine
Overview
Description
Synthesis Analysis
The synthesis of liriodenine has evolved over time. Initially, liriodenine was recognized as a new class of isoquinoline alkaloid belonging to the aporphine subgroup, with specific synthetic procedures developed for this class (Taylor, 1961). Recent studies have focused on the synthesis of liriodenine in combination with various metals, exploring its potential in medicinal applications (Chen et al., 2009), (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of liriodenine has been thoroughly investigated using various spectroscopic techniques. A study conducted by Costa et al. (2017) utilized experimental and theoretical DFT studies to elucidate the structural, vibrational, and electronic properties of liriodenine (Costa et al., 2017). This study provided valuable insights into the molecular electrostatic potential map, HOMO-LUMO energy gap, and other electronic properties of liriodenine.
Chemical Reactions and Properties
Liriodenine's chemical properties have been explored through its interaction with different metal ions. Studies have shown that liriodenine forms complexes with metals like Mn, Fe, Co, and Zn, demonstrating enhanced cytotoxicity against various tumor cell lines (Chen et al., 2009). These interactions highlight liriodenine's potential in pharmacological applications.
Physical Properties Analysis
The physical properties of liriodenine, particularly its spectroscopic characteristics, have been a key focus of research. Costa et al. (2017) provided comprehensive data on the vibrational assignments and molecular docking studies of liriodenine, contributing to a deeper understanding of its physical behavior (Costa et al., 2017).
Chemical Properties Analysis
The chemical properties of liriodenine, especially its interaction with DNA and its potential as an anticancer agent, have been extensively studied. The compound's ability to bind to DNA, its impact on topoisomerase I, and its antitumor properties have been elucidated in various studies, underscoring its significance in medicinal chemistry (Chen et al., 2009), (Chen et al., 2012).
Scientific Research Applications
Antifungal Activity
- Scientific Field: Wood Science and Technology .
- Summary of Application: Liriodenine has been found to have strong antifungal activity against wood-rotting fungi . This makes it a potential candidate for the preservation of lignocellulosic materials .
- Methods of Application: The antifungal activities of heartwood extract and its constituent against wood-rotting fungi were evaluated . The ethanolic extract was further separated into four fractions, and the n-hexane-soluble fraction, which contained liriodenine, exhibited the best antifungal ability .
- Results or Outcomes: IC50 values of liriodenine against the white-rot fungi Lenzites betulina and Trametes versicolor were 0.76 and 3.50 μg/mL, respectively . IC50 values of liriodenine against the brown-rot fungi Laetiporus sulphureus, Gloeophyllum trabeum, and Fomitopsis pinicola were all lower than 2.0 μg/mL .
Therapeutic Potential
- Scientific Field: Pharmacobiology .
- Summary of Application: Liriodenine is an alkaloid that has a wide range of biological activities, including antimicrobial, anticancer, cardiovascular effects and affinity for some receptors . It is a promising potential drug candidate for the treatment of multiple ailments .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: Liriodenine has antimicrobial effects, and it has shown anticancer activity by inhibiting topoisomerase II, blocking cell cycle progression, and inducing apoptosis . It also blocks the Na+ and K+ channels, prolongs the action potential by increasing Ca++ entry, and can suppress ventricular arrhythmia .
Antimicrobial Activity
- Scientific Field: Pharmacobiology .
- Summary of Application: Liriodenine has antimicrobial effects, that were determined in the candidiasis mice model . It also has activity against various microorganisms such as Streptococcus, Staphylococcus, Bacillus, Lysteria, Escherichia, Salmonella, Klebsiella, Pseudomonas, Enterobacter, Serratia, Shigella, Mycobacterium, and Plasmodium falciparum .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these antimicrobial activities are not quantitatively detailed in the source .
Anticancer Activity
- Scientific Field: Oncology .
- Summary of Application: Liriodenine has shown anticancer activity by inhibiting topoisomerase II, blocking cell cycle progression, and inducing apoptosis . It has been found to inhibit the proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression .
- Methods of Application: In CV-1 cells infected with CV40, liriodenine inhibited topoisomerase II, the necessary enzyme for the DNA replication and separation of recent replicas in eukaryotic cells chromosomes . In pulmonary adenocarcinoma human cells (A549) liriodenine blocked the cellular cycle progression in the G2/M phase . In ovarian cancer, it induced apoptosis in CAOV-3 cells via the mitochondrial signaling pathway .
- Results or Outcomes: Liriodenine caused cell death by activation of caspases. In A549 cells with this alkaloid treatment, the PARP protein degradation was observed, presenting the induction of apoptosis . Liriodenine inhibited the human hepatoma cells proliferation, from Hep G2 and SK-Hep-1 cell lines, blocking the cell cycle in the transition of the G1-S phase in a dose-dependent manner .
Synthesis of Gold (III) Compounds
- Scientific Field: Inorganic Chemistry .
- Summary of Application: Liriodenine has been used in the synthesis of gold (III) compounds, which have shown in vitro antitumor properties .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized gold (III) compounds with liriodenine as the active ingredient showed promising in vitro antitumor properties .
Cardiovascular Effects
- Scientific Field: Pharmacobiology .
- Summary of Application: Liriodenine has been found to have cardiovascular effects . It blocks the Na+ and K+ channels, prolongs the action potential by increasing Ca++ entry, and can suppress ventricular arrhythmia .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these cardiovascular activities are not quantitatively detailed in the source .
Future Directions
properties
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMCCPUVOAUBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197165 | |
Record name | Liriodenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liriodenine | |
CAS RN |
475-75-2 | |
Record name | Liriodenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liriodenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liriodenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Liriodenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Liriodenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIRIODENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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